molecular formula C17H15N3O3S B2614603 methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate CAS No. 1172886-79-1

methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2614603
CAS No.: 1172886-79-1
M. Wt: 341.39
InChI Key: QGIMDDSASIOLGE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate typically involves multi-step organic synthesisThe final step involves the esterification of the benzoic acid derivative to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate apart is its unique combination of a thiazole ring, a pyrrole ring, and a benzoate ester, which provides it with distinct chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to other thiazole derivatives .

Properties

IUPAC Name

methyl 4-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)12-4-6-13(7-5-12)18-15(21)10-14-11-24-17(19-14)20-8-2-3-9-20/h2-9,11H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIMDDSASIOLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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